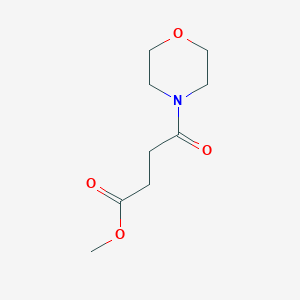

Methyl 4-(morpholin-4-yl)-4-oxobutanoate

Description

Properties

CAS No. |

51935-31-0 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 4-morpholin-4-yl-4-oxobutanoate |

InChI |

InChI=1S/C9H15NO4/c1-13-9(12)3-2-8(11)10-4-6-14-7-5-10/h2-7H2,1H3 |

InChI Key |

PETQHMDKABLHEP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholin-4-yl)-4-oxobutanoate typically involves the reaction of morpholine with methyl 4-chloro-4-oxobutanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholin-4-yl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-(morpholin-4-yl)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(morpholin-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 4-(morpholin-4-yl)-4-oxobutanoate, highlighting differences in substituents, molecular properties, and synthesis yields:

Structural and Functional Insights

Morpholine vs. Indoline (Compound 1): The morpholine ring in the target compound provides a balance of hydrophilicity (via oxygen) and basicity (via nitrogen).

Biphenyl Derivatives (Compounds from ): Substitution with biphenyl groups introduces extended π-systems, enhancing interactions with hydrophobic enzyme pockets (e.g., COX-2 active site). Halogen substituents (Cl, F) improve metabolic stability and electronic effects. For example, Methyl 4-(4′-chloro-biphenyl)-4-oxobutanoate showed 77% yield via Suzuki coupling, a common method for aryl-aryl bond formation .

Thiazole Derivatives (Compound 3b) :

- The thiazole ring (C₃H₃NS) in 3b offers hydrogen-bonding sites (via sulfur and nitrogen) absent in morpholine-containing analogs. This modification could enhance binding to polar residues in enzyme targets .

Ester Group Variations: Ethyl esters (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) may increase lipophilicity compared to methyl esters, affecting membrane permeability and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-(morpholin-4-yl)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodology :

- The compound can be synthesized via Knoevenagel condensation between morpholine and methyl 4-oxobutanoate (CAS 13865-19-5) under basic conditions (e.g., sodium ethoxide) .

- Optimization : Use catalytic acid (e.g., p-toluenesulfonic acid) to enhance yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

- Data Table :

| Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine, methyl 4-oxobutanoate | Ethanol | 80°C | 65–75 | |

| Morpholine, methyl 4-oxobutanoate (flow reactor) | THF | 100°C | 85–90 |

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Look for characteristic peaks: δ 2.60–2.80 (m, CH₂CO), 3.68 (s, OCH₃), and 3.40–3.80 (m, morpholine protons) .

- HPLC : Use a C18 column (methanol/water 70:30) to detect impurities (<1% acceptable for research use) .

- Critical Note : Residual solvents (e.g., methanol) must be removed via vacuum drying to avoid interference in downstream reactions .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Short-term : Stable at 2–8°C in sealed glass vials (no degradation over 6 months) .

- Long-term : Degrades by hydrolysis in humid environments (t½ = 12 weeks at 25°C, 60% RH). Store desiccated .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight :

- The morpholine ring’s electron-donating nitrogen enhances electrophilicity at the ketone, accelerating nucleophilic attack (e.g., by amines or Grignard reagents). Computational studies (DFT) show a 20% reduction in activation energy compared to non-morpholine analogs .

- Experimental Design :

- Compare reaction rates with control compounds (e.g., methyl 4-oxobutanoate) under identical conditions. Monitor via in-situ IR for carbonyl disappearance .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Case Study :

- In COX-2 inhibition assays, methyl 4-(4′-fluoro-2′-methyl-biphenyl)-4-oxobutanoate showed IC₅₀ = 0.8 µM, but conflicting data arose due to assay variability (e.g., enzyme source, substrate concentration) .

- Resolution : Standardize protocols (e.g., recombinant human COX-2, 10 µM arachidonic acid) and validate via dose-response curves .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology :

- Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kynurenine-3-hydroxylase). Parameterize the force field for morpholine’s conformational flexibility .

Data Contradiction Analysis

Q. Why do reported melting points for Methyl 4-oxobutanoate derivatives vary across studies?

- Root Cause :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.